ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene core, followed by the introduction of the benzodioxole and quinoline moieties through a series of coupling reactions. The final step often involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as continuous flow chemistry, to optimize reaction conditions and improve yield. Catalysts and reagents are carefully selected to ensure high efficiency and selectivity in each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce new aromatic or heterocyclic groups.
Scientific Research Applications
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer activity.
Phenylpyrazoles: These compounds contain a phenyl group bound to a pyrazole and have similar structural features.
Uniqueness
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for targeted interactions in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O5S/c1-3-37-32(36)29-19(2)28(16-20-13-14-26-27(15-20)39-18-38-26)40-31(29)34-30(35)23-17-25(21-9-5-4-6-10-21)33-24-12-8-7-11-22(23)24/h4-15,17H,3,16,18H2,1-2H3,(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUBJVNSCBURFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.